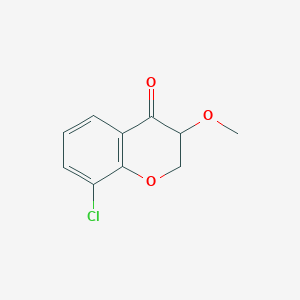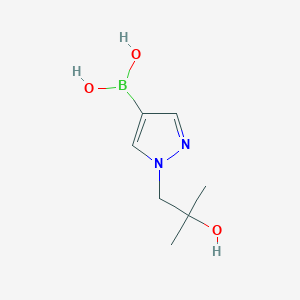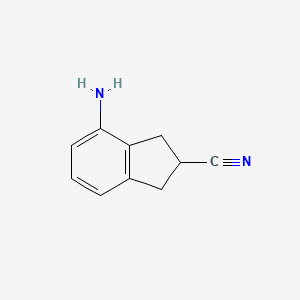
1-Methyl-6-nitroindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-nitroindoline-2,3-dione is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a nitro group at the 6th position and a methyl group at the 1st position on the indoline-2,3-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-nitroindoline-2,3-dione typically involves the nitration of 1-methylindoline-2,3-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-6-nitroindoline-2,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1-Methyl-6-aminoindoline-2,3-dione.
Substitution: Various substituted indoline-2,3-dione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-6-nitroindoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-nitroindoline-2,3-dione involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylindoline-2,3-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroindoline-2,3-dione: Lacks the methyl group, which can influence its solubility and reactivity.
1-Methyl-5-nitroindoline-2,3-dione: Nitro group at a different position, leading to different chemical and biological properties.
Uniqueness
1-Methyl-6-nitroindoline-2,3-dione is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and potential biological activities. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H6N2O4 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
1-methyl-6-nitroindole-2,3-dione |
InChI |
InChI=1S/C9H6N2O4/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)9(10)13/h2-4H,1H3 |
Clé InChI |
ZNPBAPSODIAORT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)

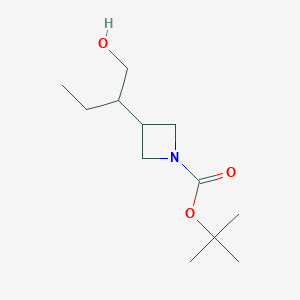
![1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)

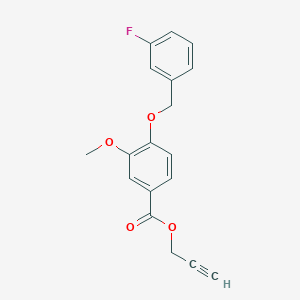
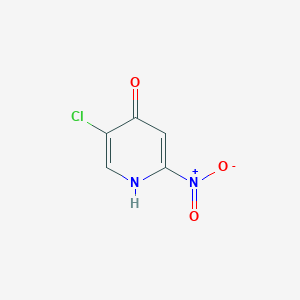
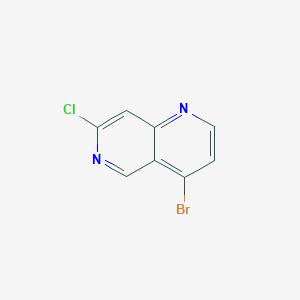
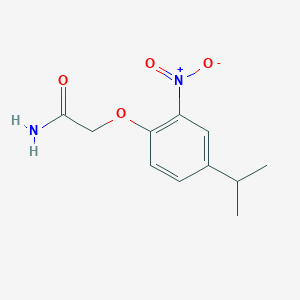
![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
